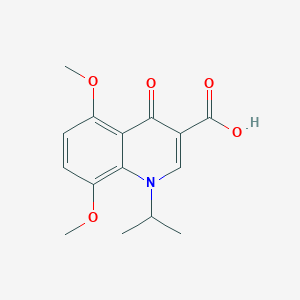![molecular formula C12H20N2O3S2 B11834828 2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-](/img/structure/B11834828.png)
2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amin-2H-tieno[3,2-e]-1,2-tiazina, N-etil-3,4-dihidro-2-(3-metoxipropil)-, 1,1-dióxido, (4R)- es un compuesto orgánico complejo con un potencial significativo en varios campos científicos. Este compuesto se caracteriza por su estructura única de tieno-tiazina, que incluye un grupo sulfonamida. La presencia de este grupo es crucial para su actividad biológica y reactividad química .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Amin-2H-tieno[3,2-e]-1,2-tiazina, N-etil-3,4-dihidro-2-(3-metoxipropil)-, 1,1-dióxido, (4R)- normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclación de precursores apropiados de tieno y tiazina bajo condiciones controladas. Las condiciones de reacción a menudo requieren catalizadores y solventes específicos para garantizar la formación correcta del anillo tieno-tiazina .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto a menudo incluye el uso de reactores de alta presión y sistemas de flujo continuo para mantener condiciones de reacción consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones
4-Amin-2H-tieno[3,2-e]-1,2-tiazina, N-etil-3,4-dihidro-2-(3-metoxipropil)-, 1,1-dióxido, (4R)- se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida a aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfonamida.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y nucleófilos como las aminas para las reacciones de sustitución .
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación normalmente produce sulfoxidos y sulfonas, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
4-Amin-2H-tieno[3,2-e]-1,2-tiazina, N-etil-3,4-dihidro-2-(3-metoxipropil)-, 1,1-dióxido, (4R)- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo en la síntesis de varios compuestos orgánicos.
Biología: Estudiado por su potencial como sonda bioquímica debido a su estructura única.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente como inhibidor de la anhidrasa carbónica.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como las enzimas. Por ejemplo, como inhibidor de la anhidrasa carbónica, se une al sitio activo de la enzima, bloqueando su actividad. Esta inhibición puede afectar varios procesos fisiológicos, convirtiéndolo en un posible agente terapéutico .
Comparación Con Compuestos Similares
Compuestos similares
1,2,4-Benzotiadiazina-1,1-dióxido: Comparte un grupo sulfonamida similar pero difiere en la estructura del anillo.
Brinzolamida: Otro inhibidor de la anhidrasa carbónica con una estructura química diferente pero actividad biológica similar.
Singularidad
La singularidad de 4-Amin-2H-tieno[3,2-e]-1,2-tiazina, N-etil-3,4-dihidro-2-(3-metoxipropil)-, 1,1-dióxido, (4R)- radica en su estructura específica de tieno-tiazina, que imparte propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales .
Propiedades
Fórmula molecular |
C12H20N2O3S2 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(4R)-N-ethyl-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-amine |
InChI |
InChI=1S/C12H20N2O3S2/c1-3-13-11-9-14(6-4-7-17-2)19(15,16)12-10(11)5-8-18-12/h5,8,11,13H,3-4,6-7,9H2,1-2H3/t11-/m0/s1 |
Clave InChI |
RXNBBGFFAMRVRB-NSHDSACASA-N |
SMILES isomérico |
CCN[C@H]1CN(S(=O)(=O)C2=C1C=CS2)CCCOC |
SMILES canónico |
CCNC1CN(S(=O)(=O)C2=C1C=CS2)CCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol](/img/structure/B11834755.png)




![N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11834770.png)



![Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate](/img/structure/B11834806.png)


![(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol](/img/structure/B11834826.png)

